molecular formula C14H15BrN4O B6473380 3-bromo-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine CAS No. 2640888-53-3

3-bromo-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Cat. No.: B6473380
CAS No.: 2640888-53-3
M. Wt: 335.20 g/mol
InChI Key: JFZPZIXTXCPPDD-UHFFFAOYSA-N
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Description

“3-bromo-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine” is a complex organic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse and depends on the specific derivative and its biological activity . For instance, some imidazole derivatives show antioxidant potential by scavenging free radicals .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c1-10-17-2-3-18(10)7-11-8-19(9-11)14(20)12-4-13(15)6-16-5-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZPZIXTXCPPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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